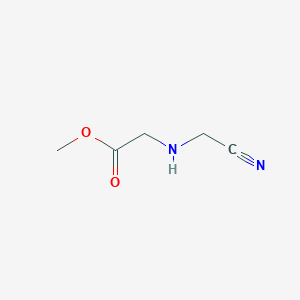

Methyl 2-((cyanomethyl)amino)acetate

説明

特性

IUPAC Name |

methyl 2-(cyanomethylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-9-5(8)4-7-3-2-6/h7H,3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYJSOKMXFZINL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021072-87-6 | |

| Record name | methyl 2-((cyanomethyl)amino)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

科学的研究の応用

Scientific Research Applications

Methyl 2-((cyanomethyl)amino)acetate has several notable applications:

- Organic Synthesis: It serves as an intermediate in synthesizing complex organic molecules, particularly in the pharmaceutical industry.

- Biochemical Studies: The compound is utilized in enzyme mechanism studies and metabolic pathway investigations.

- Material Science: It is involved in producing polymers and coatings due to its reactive functional groups.

Recent studies have highlighted the biological potential of methyl 2-((cyanomethyl)amino)acetate and its derivatives:

Antimicrobial Activity

Research indicates that compounds similar to methyl 2-((cyanomethyl)amino)acetate exhibit significant antimicrobial properties.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Compound A | <0.03125 | Staphylococcus aureus |

| Compound B | 1 | Klebsiella pneumoniae |

| Compound C | 4 | Acinetobacter baumannii |

Anti-inflammatory Effects

Compounds structurally related to methyl 2-((cyanomethyl)amino)acetate have shown promising anti-inflammatory properties.

Table 2: Anti-inflammatory Activity of Related Compounds

| Compound | Inhibition (%) | Reference Drug Inhibition (%) |

|---|---|---|

| Compound D | 83.08 | 70.56 |

| Compound E | 78.06 | 57.41 |

Case Study: Antibacterial Activity

A study evaluated the antibacterial efficacy of methyl 2-((cyanomethyl)amino)acetate analogs against clinical isolates of Staphylococcus aureus and E. coli. Results showed that structural modifications could enhance potency against resistant strains, indicating potential therapeutic applications.

Case Study: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory activity of several derivatives tested for their ability to inhibit NF-κB signaling pathways in vitro. The most effective compound demonstrated significant dose-dependent inhibition without compromising cell viability, showcasing its therapeutic potential.

作用機序

The mechanism by which Methyl 2-((cyanomethyl)amino)acetate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes to inhibit or activate specific pathways. The molecular targets and pathways involved would vary based on the context of its use.

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

The following compounds share functional or structural similarities with Methyl 2-((cyanomethyl)amino)acetate, enabling a comparative assessment of their chemical properties, reactivity, and applications.

Table 1: Key Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |

|---|---|---|---|---|

| Methyl 2-((cyanomethyl)amino)acetate* | C6H8N2O3 | 156.14 | Not explicitly listed† | -NH-CH2-CN, -COOCH3 |

| Methyl 2-cyanoacetate | C4H5NO2 | 99.09 | 105-34-0 | -CN, -COOCH3 |

| Ethyl 2-amino-2-cyanoacetate | C5H8N2O2 | 128.13 | 32683-02-6 | -NH2, -CN, -COOCH2CH3 |

| Methyl 2-hydroxyacetate | C3H6O3 | 90.08 | 96-35-5 | -OH, -COOCH3 |

| Methyl 2-((cyanomethyl)amino)benzoate | C11H10N2O3 | 218.21 | 65505-24-0 | -NH-CH2-CN, -COOCH3, aryl group |

*Assumed structure based on nomenclature and analogs.

Spectroscopic and Analytical Comparisons

- NMR Data: Pyrrolidine analogs of Methyl 2-((cyanomethyl)amino)acetate (e.g., anti-5 in ) exhibit distinct ¹H-NMR signals for the cyanomethyl group (δ ~2.5–3.0 ppm) and ester methyl (δ ~3.6–3.8 ppm). Similar shifts are observed in Ethyl 2-amino-2-cyanoacetate (δ 1.3 ppm for ethyl CH3) . Methyl 2-hydroxyacetate shows a prominent -OH peak at δ 4.8 ppm in DMSO, absent in cyanomethyl-containing analogs .

- Mass Spectrometry: HRMS-ESI of anti-5 (C19H23N2O6S) confirms a molecular ion at m/z 431.1254 (calc. 431.1259) . Ethyl 2-amino-2-cyanoacetate exhibits a molecular ion at m/z 128.13 (M+H⁺), aligning with its lower molecular weight .

Research Implications and Gaps

- The cyanomethylamino-ester motif in Methyl 2-((cyanomethyl)amino)acetate is underutilized in drug discovery compared to its benzoate or pyrrolidine analogs.

- Structural data gaps (e.g., X-ray crystallography) for the target compound limit precise conformational analysis. Existing analogs (e.g., Methyl 2-[(4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate) suggest planar amide geometries that could guide modeling .

生物活性

Methyl 2-((cyanomethyl)amino)acetate, a compound featuring a cyanomethyl group attached to an amino acid derivative, has garnered attention in various biological studies due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and synthesis methods.

Chemical Structure and Properties

Methyl 2-((cyanomethyl)amino)acetate can be represented by the following structure:

This compound features a methyl ester and a cyanomethyl substituent, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to methyl 2-((cyanomethyl)amino)acetate. For instance, derivatives with similar structures have shown significant antibacterial activity against various strains of bacteria, including multidrug-resistant strains. The minimal inhibitory concentrations (MICs) for these compounds often range from to , indicating potent activity against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Compound 1 | <0.03125 | Staphylococcus aureus |

| Compound 2 | 1 | Klebsiella pneumoniae |

| Compound 3 | 4 | Acinetobacter baumannii |

Anti-inflammatory Effects

Compounds structurally related to methyl 2-((cyanomethyl)amino)acetate have also demonstrated anti-inflammatory properties. Studies indicate that modifications in the structure can significantly enhance anti-inflammatory activity. For example, certain derivatives showed up to inhibition of inflammation compared to standard drugs .

Table 2: Anti-inflammatory Activity of Related Compounds

| Compound | Inhibition (%) | Reference Drug Inhibition (%) |

|---|---|---|

| Compound A | 83.08 | 70.56 |

| Compound B | 78.06 | 57.41 |

The mechanisms by which methyl 2-((cyanomethyl)amino)acetate exerts its biological effects are still under investigation. However, related compounds have been shown to interact with specific biological pathways:

- Cytokine Modulation : Some derivatives have been found to stimulate cytokine secretion in immune cells, suggesting a role in modulating immune responses .

- Enzyme Inhibition : Certain analogs exhibit inhibition of key enzymes involved in bacterial cell wall synthesis and inflammatory pathways, which contributes to their pharmacological effects .

Case Study: Antibacterial Activity

A study evaluating the antibacterial efficacy of methyl 2-((cyanomethyl)amino)acetate analogs revealed that specific modifications could enhance their potency against resistant strains. The research involved testing various structural analogs against clinical isolates of Staphylococcus aureus and E. coli, with promising results indicating potential for development into therapeutic agents.

Case Study: Anti-inflammatory Potential

In another investigation focused on anti-inflammatory activity, several derivatives were tested for their ability to inhibit NF-κB signaling pathways in vitro. The most effective compound demonstrated significant dose-dependent inhibition without compromising cell viability, showcasing its therapeutic potential .

化学反応の分析

Nucleophilic Substitution Reactions

The amino group facilitates nucleophilic substitution, particularly in acylation and alkylation processes:

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Acylation | 3-Chlorophenylacetyl chloride, DCM | Methyl 2-[[2-(3-chlorophenyl)acetyl]-(cyanomethyl)amino]acetate | |

| Alkylation | Methyl iodide, K₂CO₃, DMF | Methyl 2-((cyanomethyl)(methyl)amino)acetate | , |

Acylation typically occurs under mild conditions (0–25°C), while alkylation may require base-mediated deprotonation of the amino group.

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagent | Product | Byproducts |

|---|---|---|---|

| Acidic (HCl, H₂O) | 6M HCl, reflux | 2-((Cyanomethyl)amino)acetic acid | Methanol |

| Basic (NaOH, H₂O) | 1M NaOH, RT | Sodium 2-((cyanomethyl)amino)acetate | Methanol |

Hydrolysis rates depend on steric effects and electron-withdrawing groups adjacent to the ester.

Cyclization and Condensation Reactions

The cyanomethyl group participates in cyclization with diketones:

| Reactant | Conditions | Product | Mechanism |

|---|---|---|---|

| Dimedone (10) | EtOH, reflux, 12h | Spiro[indoline-3,4'-pyridine] derivatives | Michael addition → Cyclization → Aromatization |

| Acetylacetone | Toluene, catalytic piperidine | Pyrazolo[1,5-a]pyrimidine derivatives | Condensation → Cyclization |

These reactions exploit the nucleophilic cyanide anion released under basic conditions .

Reduction Reactions

The nitrile group undergoes catalytic hydrogenation:

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Raney Ni | H₂ (1 atm), NH₃/MeOH, RT | Methyl 2-((aminomethyl)amino)acetate | 75–80% |

Selective reduction of the nitrile to an amine occurs without affecting the ester group .

Multicomponent Catalytic Reactions

In organocatalytic systems, the compound releases cyanide anions for cyanovinylation:

| Substrate | Catalyst | Product | E/Z Ratio |

|---|---|---|---|

| Aldehydes | Ammonium acrylate (II) | Conjugated cyanomethyl vinyl ethers | 85:15 (E:Z) |

This process leverages the equilibrium between acetone cyanohydrin and free cyanide to drive reactivity .

Mechanistic Insights

-

Acylation : The amino group attacks electrophilic acyl chlorides, forming stable amides.

-

Cyclization : Base-mediated deprotonation generates a reactive enolate, enabling Michael addition to α,β-unsaturated carbonyls .

-

Hydrogenation : Raney Ni facilitates syn-addition of hydrogen to the nitrile, producing primary amines .

Stability and Reactivity Considerations

-

pH Sensitivity : The compound decomposes under strongly acidic (pH < 2) or basic (pH > 12) conditions.

-

Thermal Stability : Stable up to 150°C; degradation occurs via retro-aza-Michael pathways above 180°C.

準備方法

Cyanomethylation and Ester Formation via Lewis Acid Catalysis

One reported method involves the synthesis of cyanomethyl-substituted esters through a Lewis acid-catalyzed reaction between cyanoacrylate derivatives and dialkoxypropionic esters or alkoxyacrylates. This process occurs in solvent at moderate temperatures (10–100 °C), producing intermediate compounds which undergo hydrolysis and deprotection steps to yield cyanomethylated acetates.

- Step 1: Reaction of 3-cyanoacrylate with 3,3-dialkoxypropionate or 3-alkoxyacrylate under Lewis acid catalysis.

- Step 2: Hydrolysis and removal of byproducts using sodium sulfite aqueous wash.

- Step 3: Extraction and annulation under Brønsted acid catalysis with acetone or 2,2-dialkoxypropane to form a protected cyanomethylated acetic ester intermediate.

This method produces a key intermediate, 2-((4R,6R)-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-base) acetic ester, which is further processed to the target compound.

Catalytic Hydrogenation to Convert Cyanomethyl to Amino Group

The cyanomethyl intermediate is subjected to catalytic hydrogenation in the presence of Raney nickel catalyst and saturated ammonia in an alcoholic solution. This step reduces the cyano group to an amino group, yielding methyl 2-((cyanomethyl)amino)acetate or its protected analogues.

-

- Raney nickel catalyst.

- Saturated ammonia methanol solution.

- Hydrogen atmosphere at 12–15 atm pressure.

- Reaction temperature around 45 °C.

- Reaction time approximately 6 hours.

-

- Cooling, filtration to remove catalyst.

- Treatment with dry hydrogen chloride gas to precipitate the product.

- Washing with sodium bicarbonate solution and organic solvents to purify.

This method achieves high purity (99.4% by HPLC) and yields up to 97.6% of the amino-substituted acetate.

Multicomponent Organocatalytic Cyanovinylation Approach

An alternative, more recent approach involves a three-component reaction (3CR) for the synthesis of cyanomethylated acrylates, which can be adapted to prepare methyl 2-((cyanomethyl)amino)acetate derivatives.

-

- Aldehydes.

- Cyanide anion source (e.g., acetone cyanohydrin).

- Methyl propiolate.

-

- Organocatalysts such as tertiary amines (e.g., N-methylmorpholine).

- Solvents like n-hexanes.

-

- Cyanovinylation of aldehydes via Michael addition.

- Formation of conjugated cyanomethyl vinyl ethers which can be further transformed.

-

- One-pot multicomponent reaction.

- High yields (up to 99%).

- Environmentally friendly cyanide sources.

- Avoids isolation of cyanohydrin intermediates.

This method offers synthetic efficiency and step economy, suitable for preparing cyanomethylated esters that can be further modified to amino derivatives.

Cyanomethylation via Nucleophilic Substitution Using Sodium Cyanide

A classical approach involves nucleophilic substitution on sulfonyloxy-substituted precursors with sodium cyanide to introduce the cyanomethyl group.

- Procedure:

- Preparation of sulfonyloxy derivatives of protected acetates.

- Reaction with sodium cyanide in aqueous or biphasic systems.

- Extended reaction times (up to 96 hours) at mild temperatures (20–25 °C).

- Extraction and purification by washing with sodium bicarbonate and sodium chloride solutions.

- Drying and concentration to isolate cyanomethylated products.

This method is well-documented for preparing cyanomethylated dioxane acetates, which serve as intermediates for subsequent transformations.

Comparative Data Table of Preparation Methods

| Method | Key Steps | Catalysts/Reagents | Conditions | Yield & Purity | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Lewis Acid Catalysis + Hydrolysis | Cyanomethylation → Hydrolysis → Annulation | Lewis acid, Brønsted acid | 10–100 °C, solvent-based | High yield (~97%), purity ~99% | High selectivity, scalable | Multi-step, requires protection steps |

| Catalytic Hydrogenation | Reduction of cyano group to amino group | Raney nickel, H2, ammonia | 45 °C, 12–15 atm H2, 6 h | High yield (97.6%), purity 99.4% | Efficient cyano to amino conversion | Requires high-pressure hydrogenation |

| Organocatalytic Multicomponent 3CR | Cyanovinylation of aldehydes in one pot | Tertiary amine (NMM), cyanohydrin | Room temp, mild conditions | Up to 99% yield | One-pot, environmentally friendly | Limited to cyanovinylated esters |

| Nucleophilic Substitution | Substitution on sulfonyloxy precursors | Sodium cyanide | 20–25 °C, long reaction times | Moderate to high yield | Straightforward cyanomethylation | Long reaction time, toxic cyanide use |

Summary of Research Findings

The Lewis acid catalysis route combined with hydrolysis and Brønsted acid annulation is a robust method for synthesizing cyanomethylated esters, providing high purity intermediates suitable for further modification.

Catalytic hydrogenation using Raney nickel effectively converts the cyano group to an amino group under relatively mild conditions, yielding methyl 2-((cyanomethyl)amino)acetate with excellent purity and yield.

The organocatalytic multicomponent reaction represents an innovative, efficient, and greener synthetic strategy, enabling the direct formation of cyanomethyl vinyl ethers, which can be adapted for related compounds.

The classical nucleophilic substitution with sodium cyanide remains a viable method but involves longer reaction times and handling of toxic cyanide reagents, requiring careful purification steps.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-((cyanomethyl)amino)acetate in laboratory settings?

- Methodological Answer : The compound is typically synthesized via esterification or condensation reactions. A common approach involves reacting cyanomethylamine with a glycine-derived ester precursor under reflux conditions in polar aprotic solvents (e.g., DMF or THF). For example, analogous routes for similar esters use N-substituted glycine intermediates, followed by cyanomethylation via nucleophilic substitution . Purification is achieved using column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for characterizing Methyl 2-((cyanomethyl)amino)acetate?

- Methodological Answer :

- NMR : H and C NMR confirm the ester group (δ ~3.7 ppm for methoxy, δ ~4.2 ppm for methylene adjacent to the amino group) and cyanomethyl moiety (δ ~3.0-3.5 ppm) .

- IR : Peaks at ~2250 cm (C≡N stretch) and ~1740 cm (ester C=O) validate functional groups .

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]) and fragmentation patterns confirm molecular weight and structure .

Q. What purification methods are effective for isolating Methyl 2-((cyanomethyl)amino)acetate?

- Methodological Answer :

- Column Chromatography : Silica gel with gradient elution (e.g., 20-50% ethyl acetate in hexane) separates impurities .

- Recrystallization : Ethanol or methanol at low temperatures yields high-purity crystals .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) resolve closely related derivatives .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles) due to potential irritancy (cyanomethyl group) .

- Work in a fume hood to avoid inhalation; store in airtight containers at 2-8°C .

- Dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of Methyl 2-((cyanomethyl)amino)acetate?

- Methodological Answer :

- Design of Experiments (DOE) : Vary temperature (50-100°C), solvent (DMF vs. THF), and catalyst (e.g., DMAP or pyridine) to identify optimal parameters .

- Kinetic Monitoring : Use in-situ FTIR or HPLC to track reaction progress and minimize side products (e.g., hydrolysis of the ester group) .

- Microwave Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) while maintaining >90% yield .

Q. How do computational methods predict the reactivity of the cyanomethyl group in nucleophilic reactions?

- Methodological Answer :

- DFT Calculations : Analyze electron density maps (e.g., using Gaussian) to identify nucleophilic sites. The cyanomethyl group’s electron-withdrawing nature increases electrophilicity at the adjacent carbon .

- Molecular Dynamics (MD) : Simulate solvent effects to predict regioselectivity in substitution reactions .

Q. What strategies resolve contradictions in reported solubility data across solvents?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Measure melting points in different solvents to assess polymorphic forms .

- Solubility Parameter Analysis : Use Hansen solubility parameters to identify optimal solvents (e.g., acetone vs. dichloromethane) .

- Co-solvent Systems : Ethanol/water mixtures (e.g., 70:30) enhance solubility for biological assays .

Q. How can discrepancies in reported biological activities of Methyl 2-((cyanomethyl)amino)acetate be addressed?

- Methodological Answer :

- Meta-Analysis : Compare IC values across studies using standardized assays (e.g., enzyme inhibition via fluorescence polarization) .

- Dose-Response Curves : Validate activity in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing cyanomethyl with acetyl) to isolate pharmacophoric groups .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- X-ray Crystallography : Resolve binding modes with enzymes (e.g., crystallize the compound with cytochrome P450 isoforms) .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k/k) to receptors .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。